Tosylmethyl isocyanide

Description

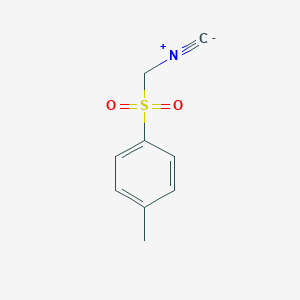

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(isocyanomethylsulfonyl)-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2S/c1-8-3-5-9(6-4-8)13(11,12)7-10-2/h3-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFOAUYCPAUGDFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90190101 | |

| Record name | Tosylmethyl isocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Light brown powder; [Alfa Aesar MSDS] | |

| Record name | Tosylmethyl isocyanide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18074 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

36635-61-7 | |

| Record name | Tosylmethyl isocyanide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36635-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tosylmethyl isocyanide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036635617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tosylmethyl isocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (p-toluenesulphonyl)methyl isocyanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.293 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOSYLMETHYL ISOCYANIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C35FD6OLH8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Versatility of Tosylmethyl Isocyanide (TosMIC) in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Tosylmethyl isocyanide (TosMIC), a stable and odorless crystalline solid, has emerged as a uniquely versatile and powerful reagent in organic synthesis. Its trifunctional nature, possessing an isocyanide group, an acidic α-carbon, and a tosyl group that acts as an excellent leaving group, allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of the core applications of TosMIC, focusing on its utility in the synthesis of key heterocyclic scaffolds and in carbon-carbon bond formation, making it an invaluable tool for the construction of complex molecules in pharmaceutical and materials science research.

Core Applications of TosMIC

The synthetic utility of TosMIC is most prominently demonstrated in the van Leusen series of reactions , which encompasses the synthesis of nitriles, oxazoles, imidazoles, and pyrroles. These transformations are fundamental in medicinal chemistry, as these heterocyclic motifs are prevalent in a vast number of biologically active compounds.

The van Leusen Reaction: Conversion of Ketones to Nitriles

The van Leusen reaction provides a robust and general method for the one-carbon homologation of ketones to nitriles. This "reductive cyanation" is a significant transformation as nitriles are versatile intermediates that can be readily converted into amines, carboxylic acids, amides, and other functional groups.[1]

Reaction Principle: The reaction proceeds via the deprotonation of TosMIC to form a nucleophilic anion, which then attacks the carbonyl carbon of the ketone. A subsequent intramolecular cyclization, rearrangement, and elimination of the tosyl group yields the nitrile product. The addition of a primary alcohol, such as methanol, can significantly accelerate the reaction.[2]

Quantitative Data Summary: Synthesis of Nitriles from Ketones

| Ketone Substrate | Base | Solvent | Additive | Temperature | Yield (%) | Reference |

| Acetophenone | t-BuOK | THF | MeOH | Reflux | 70-95 | [1] |

| Cyclohexanone | t-BuOK | THF | MeOH | Reflux | 60-85 | [1] |

| Benzophenone | t-BuOK | THF | MeOH | Reflux | Good | [1] |

| Camphor | t-BuOK | DME | t-BuOH | 20°C | 95 | [3] |

| Propiophenone | t-BuOK | DME | t-BuOH | 20°C | 89 | [3] |

Experimental Protocol: General Procedure for the van Leusen Nitrile Synthesis [4]

-

To a suspension of potassium tert-butoxide (2.67 equiv.) in anhydrous tetrahydrofuran (THF, 30 mL) at -60 °C, a solution of TosMIC (1.7 equiv.) in THF (30 mL) is added.

-

After stirring for 15 minutes, a solution of the ketone (10 mmol, 1.0 equiv.) in THF (20 mL) is added slowly.

-

The reaction mixture is stirred for 1 hour at -60 °C, after which methanol (15 mL) is added.

-

The reaction is then allowed to warm to room temperature and heated to reflux for 2 hours.

-

Upon completion, the reaction is diluted with water and diethyl ether.

-

The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed sequentially with sodium hydrosulfide solution and brine.

-

The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the corresponding nitrile.

Logical Workflow for van Leusen Nitrile Synthesis

Caption: General experimental workflow for the van Leusen synthesis of nitriles from ketones.

Synthesis of Oxazoles

The van Leusen oxazole synthesis is a highly efficient method for the preparation of 5-substituted oxazoles from aldehydes. Oxazoles are important structural motifs in many natural products and pharmaceuticals.[5]

Reaction Principle: The reaction involves the base-catalyzed cycloaddition of TosMIC to an aldehyde. The initial adduct undergoes an intramolecular cyclization to form an oxazoline intermediate, which then eliminates p-toluenesulfinic acid to yield the aromatic oxazole ring.[6]

Quantitative Data Summary: Synthesis of 5-Aryl- and 5-Alkyl-Oxazoles

| Aldehyde Substrate | Base | Solvent | Temperature | Yield (%) | Reference |

| Benzaldehyde | K₂CO₃ | MeOH | Reflux | 85 | [7] |

| 4-Nitrobenzaldehyde | K₂CO₃ | MeOH | Reflux | 84 | [7] |

| 3-Nitro-4-chlorobenzaldehyde | K₂CO₃ | MeOH | Reflux | 83 | [7] |

| 4-Methoxybenzaldehyde | K₃PO₄ (2 equiv) | Isopropanol | 65°C (MW) | 92 | [8] |

| 4-Chlorobenzaldehyde | K₃PO₄ (2 equiv) | Isopropanol | 65°C (MW) | 94 | [8] |

| Heptanal | K₂CO₃ | MeOH | Reflux | Good | [5] |

Experimental Protocol: Microwave-Assisted Synthesis of 5-Substituted Oxazoles [8]

-

A mixture of the aldehyde (3 mmol), TosMIC (3 mmol), and potassium phosphate (6 mmol, 2 equiv.) is prepared in isopropanol.

-

The reaction mixture is subjected to microwave irradiation at 65 °C (350 W) for the appropriate time (typically 8-15 minutes).

-

The progress of the reaction is monitored by thin-layer chromatography.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is partitioned between water and ethyl acetate.

-

The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over sodium sulfate, and concentrated.

-

The crude product is purified by a suitable method, if necessary, although this protocol often yields products of high purity.

Reaction Pathway for van Leusen Oxazole Synthesis

Caption: Reaction pathway for the van Leusen synthesis of 5-substituted oxazoles.

The van Leusen Three-Component Imidazole Synthesis

The van Leusen three-component reaction (vL-3CR) is a powerful method for the synthesis of 1,4,5-trisubstituted imidazoles from an aldehyde, a primary amine, and TosMIC. This reaction is highly valued for its ability to construct the imidazole core with a high degree of molecular diversity in a single step.[9]

Reaction Principle: The reaction proceeds by the in situ formation of an aldimine from the aldehyde and the primary amine. TosMIC, deprotonated by a base, then undergoes a cycloaddition with the aldimine. The resulting imidazoline intermediate eliminates p-toluenesulfinic acid to afford the aromatic imidazole.[9]

Quantitative Data Summary: Synthesis of 1,4,5-Trisubstituted Imidazoles

| Aldehyde | Amine | Base | Solvent | Yield (%) | Reference |

| Benzaldehyde | Benzylamine | K₂CO₃ | MeOH | Good | [10] |

| 4-Chlorobenzaldehyde | Methylamine | K₂CO₃ | MeOH | Good | [10] |

| Isovaleraldehyde | Cyclohexylamine | K₂CO₃ | MeOH | Good | [10] |

| Benzaldehyde | Aniline | NaH | THF | 75 | [11] |

| 4-Fluorobenzaldehyde | Benzylamine | NaH | THF | 82 | [11] |

Experimental Protocol: General Procedure for the van Leusen Imidazole Synthesis [9]

-

To a solution of the aldehyde and primary amine in a suitable solvent (e.g., methanol or THF), allow the formation of the aldimine in situ (typically ~30 minutes at room temperature).

-

Add TosMIC and a base (e.g., K₂CO₃ or NaH).

-

The reaction mixture is stirred at room temperature or heated to reflux until the reaction is complete (monitored by TLC).

-

The solvent is removed under reduced pressure.

-

The residue is taken up in a suitable organic solvent (e.g., dichloromethane) and washed with water.

-

The organic layer is dried over a drying agent (e.g., MgSO₄), filtered, and concentrated.

-

The crude product is purified by chromatography to yield the desired 1,4,5-trisubstituted imidazole.

Logical Relationship in the van Leusen 3CR for Imidazoles

Caption: Logical relationships in the van Leusen three-component imidazole synthesis.

The van Leusen Pyrrole Synthesis

The van Leusen pyrrole synthesis is a versatile [3+2] cycloaddition reaction between TosMIC and an electron-deficient alkene (a Michael acceptor) to produce substituted pyrroles.[7] Pyrroles are fundamental heterocyclic structures found in numerous natural products, including heme and chlorophyll, and are common in pharmaceuticals.

Reaction Principle: Under basic conditions, the α-proton of TosMIC is abstracted to form a carbanion. This carbanion then acts as a nucleophile in a Michael addition to an electron-deficient alkene. The resulting intermediate undergoes an intramolecular cyclization followed by the elimination of p-toluenesulfinic acid to form the pyrrole ring.[7]

Quantitative Data Summary: Synthesis of Substituted Pyrroles

| Michael Acceptor | Base | Solvent | Yield (%) | Reference |

| Ethyl acrylate | NaH | THF | Good | [12] |

| Acrylonitrile | NaH | THF | Good | [12] |

| Chalcone | NaH | DMSO/Et₂O | 65 | [13] |

| (E)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one | NaH | DMSO/Et₂O | 72 | [13] |

| Methyl vinyl ketone | NaH | THF | Moderate | [12] |

Experimental Protocol: Synthesis of 3-Aroyl-4-heteroarylpyrroles [13]

-

A mixture of the heteroaryl chalcone (1 mmol) and TosMIC (1 mmol) is prepared in DMSO (1.5 mL).

-

This mixture is added dropwise to a suspension of sodium hydride (50 mg) in diethyl ether (20 mL) at room temperature under an argon atmosphere with stirring.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction is quenched, and the product is extracted using an appropriate solvent.

-

The organic extracts are combined, dried, and concentrated.

-

The crude product is purified by chromatography to afford the 3-aroyl-4-heteroarylpyrrole.

Reaction Mechanism for van Leusen Pyrrole Synthesis

Caption: Reaction mechanism of the van Leusen pyrrole synthesis.

Asymmetric Synthesis with TosMIC

The development of asymmetric methodologies is crucial for the pharmaceutical industry. While less common than its other applications, TosMIC can be employed in enantioselective transformations. A notable example is the asymmetric aldol reaction of TosMIC with aldehydes, catalyzed by chiral silver(I) complexes, to produce chiral oxazolines.

Further research in this area is ongoing to expand the scope and utility of TosMIC in asymmetric synthesis, offering promising routes to enantiomerically enriched building blocks for drug development.

Conclusion

This compound is a remarkably versatile and indispensable reagent in modern organic synthesis. Its ability to efficiently construct a variety of important heterocyclic systems, including nitriles, oxazoles, imidazoles, and pyrroles, through the robust van Leusen family of reactions, makes it a cornerstone for the synthesis of complex organic molecules. The straightforward reaction conditions, broad substrate scope, and the potential for multicomponent and asymmetric applications ensure that TosMIC will continue to be a valuable tool for researchers and professionals in the fields of chemistry and drug development.

References

- 1. A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Van Leusen Reaction [organic-chemistry.org]

- 3. Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using this compound. Introduction of a one-carbon unit [organic-chemistry.org]

- 4. Van Leusen Reaction | NROChemistry [nrochemistry.com]

- 5. mdpi.com [mdpi.com]

- 6. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 7. Solution-phase parallel oxazole synthesis with TosMIC [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Van Leusen Imidazole Synthesis [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method [mdpi.com]

Tosylmethyl Isocyanide: A Comprehensive Technical Guide to Synthesis and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Tosylmethyl isocyanide (TosMIC), a versatile and multifaceted reagent in organic synthesis, has proven indispensable for the construction of a wide array of complex molecular architectures. This technical guide provides an in-depth exploration of its synthesis and diverse mechanisms of action, offering valuable insights for researchers, scientists, and professionals in drug development. TosMIC's unique combination of an isocyanide group, an acidic α-carbon, and a tosyl group makes it a powerful tool for carbon-carbon and carbon-heteroatom bond formation, particularly in the synthesis of heterocyclic compounds of significant pharmacological interest.

Synthesis of this compound

The most prevalent and practical synthesis of TosMIC involves a two-step process commencing with the formation of an N-formamide intermediate, followed by its dehydration to yield the isocyanide. This method is favored for its use of readily available and inexpensive starting materials, avoiding the use of highly toxic and foul-smelling methyl isocyanide.[1]

Step 1: Synthesis of N-(p-Tolylsulfonylmethyl)formamide

The initial step involves a reaction analogous to the Mannich reaction, where sodium p-toluenesulfinate reacts with formaldehyde and formamide in the presence of formic acid.[1][2][3] This reaction sets the stage for the introduction of the formamide group, which is the precursor to the isocyanide functionality.

Step 2: Dehydration of N-(p-Tolylsulfonylmethyl)formamide

The subsequent and final step is the dehydration of the N-(p-tolylsulfonylmethyl)formamide intermediate. This is typically achieved using a strong dehydrating agent such as phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine or in a mixture of 1,2-dimethoxyethane and anhydrous diethyl ether.[1][3] The successful dehydration yields this compound as a stable, colorless, and practically odorless solid that can be stored at room temperature without decomposition.[2]

Quantitative Data on TosMIC Synthesis

The efficiency of TosMIC synthesis can be evaluated through the yields and purity achieved in these steps. The following table summarizes quantitative data from various reported procedures.

| Starting Material | Intermediate | Dehydrating Agent | Final Product Yield | Final Product Purity | Reference |

| Sodium p-toluenesulfinate, formaldehyde, formamide | N-(p-tolylsulfonylmethyl)formamide | Phosphorus oxychloride/triethylamine | 80% | 98% | [3] |

| Sodium p-toluenesulfinate | N-(p-tolylsulfonylmethyl)formamide | - | 72.3% (overall) | 98.5% | [2] |

| N-(p-tolylsulfonylmethyl)formamide | - | Phosphorus oxychloride/triethylamine | 76-84% (crude) | - | [1] |

| Propanal, p-toluenesulfinic acid, formamide | N-(1-tosylpropyl)formamide | - | - | - | [4] |

Experimental Protocols

Synthesis of N-(p-Tolylsulfonylmethyl)formamide: [1]

-

A 3-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer, a condenser, and a thermometer is charged with 267 g (1.50 moles) of sodium p-toluenesulfinate.

-

Add 750 ml of water, 350 ml of an aqueous 34–37% solution of formaldehyde (ca. 4.4 moles), 680 g (600 ml, 15.5 moles) of formamide, and 244 g (200 ml, 5.30 moles) of formic acid.

-

The stirred reaction mixture is heated to 90°C. The sodium p-toluenesulfinate dissolves during heating.

-

The clear solution is kept at 90–95°C for 2 hours.

-

The reaction mixture is then cooled in an ice/salt bath with continued stirring and further cooled overnight in a freezer at -20°C.

-

The precipitated white solid is collected by suction filtration and washed thoroughly with iced water.

-

The product is dried under reduced pressure over phosphorus pentoxide at 70°C to provide crude N-(p-tolylsulfonylmethyl)formamide.

Synthesis of this compound: [3]

-

To a four-necked flask equipped with a thermometer, a stirrer, a reflux condenser with a gas guide tube, and a dropping funnel, add 42.6 g of p-toluenesulfonylmethylformamide, 300 mL of dichloromethane, and 112 mL of triethylamine.

-

Cool the mixture in an ice-salt bath to -3°C.

-

Add dropwise a mixed solution of 20 mL of phosphorus oxychloride and 20 mL of dichloromethane, controlling the temperature below 0°C.

-

Stir the reaction mixture for 1 hour.

-

Add 300 mL of a 7% sodium hydroxide solution and stir for 30 minutes.

-

Separate the organic layer, wash once with water, and dry with anhydrous sodium sulfate.

-

Evaporate the dichloromethane under reduced pressure.

-

Add 50 mL of petroleum ether to the residue and cool in an ice water bath for 1 hour.

-

Collect the precipitated crystals by suction filtration, dry, and recrystallize from petroleum ether to obtain light brown p-toluenesulfonyl methyl isocyanide.

Mechanism of Action

The synthetic utility of TosMIC stems from the unique interplay of its three key functional components: the isocyanide group, the acidic α-carbon, and the tosyl group.[5][6] The strong electron-withdrawing effects of the sulfonyl and isocyanide groups render the α-protons acidic (pKa ≈ 14), facilitating their easy deprotonation by a base to form a nucleophilic carbanion.[6] The tosyl group serves as an excellent leaving group in many reactions.[6]

The Van Leusen Reaction

The Van Leusen reaction is a cornerstone of TosMIC chemistry, enabling the conversion of ketones into nitriles with one additional carbon atom.[7][8][9] The reaction can also be adapted for the synthesis of various heterocycles.[7]

-

Nitrile Synthesis from Ketones: The reaction proceeds via the initial deprotonation of TosMIC, followed by nucleophilic attack of the resulting anion on the carbonyl carbon of the ketone.[8][10] A subsequent 5-endo-dig cyclization forms a 5-membered ring intermediate.[8] Tautomerization, ring-opening, and elimination of the tosyl group lead to the formation of an N-formylated alkeneimine, which upon solvolysis yields the nitrile.[8][10] The presence of a primary alcohol like methanol or ethanol can significantly accelerate the reaction.[7]

-

Oxazole Synthesis from Aldehydes: When aldehydes are used as substrates, the Van Leusen reaction can be directed towards the synthesis of oxazoles.[8][11] The mechanism involves the deprotonation of TosMIC, addition to the aldehyde, and subsequent cyclization to form an oxazoline intermediate.[11] A base-promoted elimination of the tosyl group from this intermediate leads to the formation of the aromatic oxazole ring.[11]

-

Imidazole Synthesis from Imines: Similarly, the reaction of TosMIC with aldimines, which can be formed in situ from an aldehyde and an amine, provides a route to imidazoles.[8][11] The mechanism involves the cycloaddition of the deprotonated TosMIC to the carbon-nitrogen double bond of the imine, followed by a base-induced cyclization and elimination of p-toluenesulfinic acid to yield the imidazole.[5]

[3+2] Cycloaddition Reactions

TosMIC can act as a 1,3-dipole in [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes, carbonyls, and imines.[6] This reactivity is exploited in the synthesis of five-membered heterocyclic rings like pyrroles.[12] The reaction of TosMIC with electron-deficient olefins, for instance, proceeds via a stepwise mechanism involving the initial addition of the deprotonated TosMIC to the olefin, followed by cyclization and elimination of the tosyl group to afford the pyrrole ring.[12]

Visualizing the Processes

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the synthesis workflow and key reaction mechanisms of this compound.

Caption: General workflow for the synthesis of this compound.

Caption: Mechanism of the Van Leusen reaction for nitrile synthesis.

Caption: Mechanism of the Van Leusen reaction for oxazole synthesis.

Conclusion

This compound stands out as a uniquely versatile reagent in organic chemistry, offering efficient and reliable pathways for the synthesis of a diverse range of organic molecules, particularly heterocycles.[5][13] Its well-established synthetic routes and predictable reactivity make it an invaluable tool for medicinal chemists and drug development professionals in the quest for novel therapeutic agents. A thorough understanding of its synthesis and multifaceted mechanisms of action, as detailed in this guide, is crucial for leveraging its full potential in modern organic synthesis.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound: Applications in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]

- 6. varsal.com [varsal.com]

- 7. Van Leusen Reaction [organic-chemistry.org]

- 8. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 9. synarchive.com [synarchive.com]

- 10. Van Leusen Reaction | NROChemistry [nrochemistry.com]

- 11. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 12. [3+2] Cycloaddition of this compound with Styrylisoxazoles: Facile Access to Polysubstituted 3-(Isoxazol-5-yl)pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. TosMIC - Enamine [enamine.net]

An In-depth Technical Guide to Tosylmethyl Isocyanide (TosMIC)

For Researchers, Scientists, and Drug Development Professionals

Tosylmethyl isocyanide (TosMIC), a versatile and multifaceted reagent, has carved a significant niche in modern organic synthesis.[1][2] This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its application, and visual representations of its core reactivity. TosMIC is a stable, colorless, and practically odorless solid, making it a convenient reagent for a multitude of chemical transformations.[1][3][4] Its synthetic utility is primarily derived from the unique interplay of its three key functional components: the isocyanide group, the tosyl (p-toluenesulfonyl) group, and the acidic α-carbon situated between them.[2] This trifecta of reactivity allows TosMIC to serve as a valuable building block in the synthesis of a wide array of compounds, particularly nitrogen-containing heterocycles which are prevalent in pharmaceuticals and biologically active molecules.[1][5][6]

Physical and Chemical Properties

The physical and chemical properties of TosMIC are well-documented, providing a solid foundation for its application in various experimental setups. A summary of these properties is presented below.

Table 1: Physical Properties of this compound

| Property | Value | References |

| Appearance | Tan solid; Pale yellow to light brown crystalline powder; Light yellow to beige to light brown powder and/or chunks | [5][7] |

| Melting Point | 108-110 °C (dec.); 109-113 °C (lit.); 110-115 °C; 116-117 °C (dec) | [5][8] |

| Boiling Point | 400.9 °C at 760 mmHg | [8] |

| Density | 1.24 g/cm³ | [8] |

| Solubility | Insoluble in water; Soluble in chloroform, methanol, dimethoxyethane (DME), and tetrahydrofuran (THF) | [2][5][9] |

| Stability | Stable solid that can be stored at room temperature without decomposition | [1][10] |

Table 2: Chemical and Spectroscopic Identifiers

| Identifier | Value | References |

| CAS Number | 36635-61-7 | [5] |

| Molecular Formula | C₉H₉NO₂S | [11] |

| Molecular Weight | 195.24 g/mol | [11] |

| IUPAC Name | 1-[(Isocyanomethyl)sulfonyl]-4-methylbenzene | [7] |

| Synonyms | p-Tosylmethyl isocyanide, (4-Methylphenylsulfonyl)methyl isocyanide, Isocyanomethyl p-tolyl sulfone, TosMIC | [5] |

| InChI Key | CFOAUYCPAUGDFF-UHFFFAOYSA-N | [7] |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)C[N+]#[C-] | [7] |

Core Reactivity and Synthetic Applications

The reactivity of TosMIC is dominated by the acidity of the α-protons and the unique properties of the isocyanide and sulfonyl groups. The electron-withdrawing nature of both the sulfonyl and isocyanide moieties renders the methylene protons acidic, allowing for easy deprotonation by a base to form a nucleophilic carbanion.[10][12] This carbanion is central to many of TosMIC's synthetic applications. The tosyl group serves as an excellent leaving group, facilitating elimination steps that are crucial for the formation of aromatic heterocyclic systems.[12][13]

The Van Leusen Reaction: A Gateway to Diverse Heterocycles

The most prominent application of TosMIC is in the Van Leusen reaction , a powerful method for the synthesis of nitriles, oxazoles, imidazoles, and pyrroles.[12][14][15] This family of reactions leverages the [3+2] cycloaddition capability of the deprotonated TosMIC with various electrophiles.[3][10]

The Van Leusen reaction can convert ketones into nitriles with the addition of one carbon atom.[12][14] The reaction proceeds through the initial addition of the TosMIC anion to the ketone, followed by cyclization and subsequent elimination and hydrolysis to yield the nitrile.[14][15]

Caption: General workflow for the Van Leusen nitrile synthesis.

The reaction of TosMIC with aldehydes in the presence of a base leads to the formation of oxazoles.[13][14] This transformation is particularly useful in medicinal chemistry for accessing the oxazole scaffold. The reaction involves the nucleophilic attack of the TosMIC anion on the aldehyde, followed by an intramolecular cyclization and elimination of the tosyl group to form the aromatic oxazole ring.[13][16]

Caption: Key steps in the Van Leusen oxazole synthesis.

Similarly, imidazoles can be synthesized by reacting TosMIC with aldimines.[14][17] The aldimines can be pre-formed or generated in situ from an aldehyde and an amine, making this a versatile one-pot, three-component reaction.[13][17] This method provides access to a wide range of substituted imidazoles.[17][18]

The van Leusen pyrrole synthesis involves the reaction of TosMIC with an electron-deficient alkene (a Michael acceptor) in the presence of a base.[3][10] This [3+2] cycloaddition reaction is a robust method for constructing the pyrrole ring, a core structure in many natural products and pharmaceuticals.[3][19] The reaction proceeds via a Michael addition of the TosMIC anion to the alkene, followed by intramolecular cyclization and elimination of the tosyl group.[3]

Caption: Reaction pathway for the Van Leusen pyrrole synthesis.

Experimental Protocols

The following sections provide detailed methodologies for the preparation of TosMIC and its application in the synthesis of a 4,5-disubstituted oxazole.

Preparation of this compound

The synthesis of TosMIC is typically a two-step process starting from sodium p-toluenesulfinate.[1] The first step involves the formation of N-(p-tolylsulfonylmethyl)formamide, which is subsequently dehydrated to yield TosMIC.[6][20]

Step 1: Synthesis of N-(p-tolylsulfonylmethyl)formamide [6][20]

-

In a three-necked round-bottomed flask equipped with a mechanical stirrer, condenser, and thermometer, charge sodium p-toluenesulfinate (1.5 mol), water (750 mL), a 34-37% solution of formaldehyde (ca. 4.4 mol), formamide (15 mol), and formic acid (5.3 mol).

-

Heat the stirred reaction mixture to 90 °C. The sodium p-toluenesulfinate will dissolve during heating.

-

Maintain the clear solution at 90-95 °C for 2 hours.

-

Cool the reaction mixture in an ice/salt bath with continued stirring, and then further cool overnight in a freezer at -20 °C.

-

Collect the resulting white solid by suction filtration.

-

Wash the solid thoroughly by stirring with three 250 mL portions of iced water.

-

Dry the product under reduced pressure over phosphorus pentoxide at 70 °C to yield crude N-(p-tolylsulfonylmethyl)formamide. This product is often sufficiently pure for the next step.

Step 2: Dehydration to this compound [20]

-

In a four-necked flask equipped with a thermometer, stirrer, reflux condenser with a gas guide tube, and a dropping funnel, add N-(p-tolylsulfonylmethyl)formamide (42.6 g), dichloromethane (300 mL), and triethylamine (112 mL).

-

Cool the mixture in an ice-salt bath to -3 °C.

-

Dropwise, add a mixed solution of phosphorus oxychloride (20 mL) and dichloromethane (20 mL), maintaining the temperature below 0 °C.

-

Stir the reaction mixture for 1 hour after the addition is complete.

-

Add 300 mL of a 7% sodium hydroxide solution and stir for 30 minutes.

-

Separate the organic layer, wash it once with water, and dry over anhydrous sodium sulfate.

-

Evaporate the dichloromethane under reduced pressure until solids appear.

-

Add 50 mL of petroleum ether and cool in an ice bath for 1 hour to precipitate the product.

-

Collect the crystals by suction filtration, dry, and recrystallize from petroleum ether to obtain pure p-toluenesulfonylmethyl isocyanide.

Purification of this compound[6][23]

For applications requiring high purity, TosMIC can be purified by column chromatography followed by recrystallization.

-

Dissolve crude TosMIC (50 g) in dichloromethane (150 mL).

-

Pass the solution through a column of neutral alumina (100 g) packed in dichloromethane.

-

Elute with dichloromethane and collect the nearly colorless solution (approximately 700 mL).

-

Evaporate the solvent in vacuo.

-

Recrystallize the residue from methanol to yield pure TosMIC.

Example Protocol: One-Pot Synthesis of a 4,5-Disubstituted Oxazole in an Ionic Liquid[18]

This protocol describes a one-pot synthesis of 4,5-disubstituted oxazoles using TosMIC in the ionic liquid 1-butyl-3-methylimidazolium bromide ([bmim]Br).

Materials:

-

This compound (TosMIC)

-

Aliphatic halide (e.g., 1-bromobutane)

-

Aldehyde (e.g., benzaldehyde)

-

Potassium carbonate (K₂CO₃)

-

1-Butyl-3-methylimidazolium bromide ([bmim]Br)

-

Diethyl ether

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a mixture of TosMIC (1.0 mmol) and K₂CO₃ (3.0 mmol) in [bmim]Br (2.5 mL), add the aliphatic halide (1.5 mmol).

-

Stir the mixture vigorously at room temperature for 12 hours. Monitor the reaction by TLC until the TosMIC is consumed.

-

Add the aldehyde (1.2 mmol) to the reaction mixture.

-

Continue stirring at room temperature for approximately 10 hours.

-

Upon completion, pour the reaction mixture into water (10 mL).

-

Extract the aqueous layer with diethyl ether (3 x 10 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography if necessary.

Caption: Experimental workflow for the one-pot synthesis of a 4,5-disubstituted oxazole.

This guide provides a foundational understanding of the physical and chemical properties of this compound, along with its significant applications in organic synthesis. The detailed protocols and visual diagrams are intended to aid researchers and scientists in the effective utilization of this versatile reagent for the development of novel chemical entities.

References

- 1. This compound: Applications in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]

- 2. varsal.com [varsal.com]

- 3. benchchem.com [benchchem.com]

- 4. TosMIC - Wikipedia [en.wikipedia.org]

- 5. usbio.net [usbio.net]

- 6. This compound | 36635-61-7 [chemicalbook.com]

- 7. 182450050 [thermofisher.com]

- 8. Page loading... [wap.guidechem.com]

- 9. This compound, 98% | Fisher Scientific [fishersci.ca]

- 10. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | C9H9NO2S | CID 161915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Van Leusen Reaction [organic-chemistry.org]

- 13. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 14. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 15. Van Leusen Reaction | NROChemistry [nrochemistry.com]

- 16. benchchem.com [benchchem.com]

- 17. Van Leusen Imidazole Synthesis [organic-chemistry.org]

- 18. Synthesis of Polycyclic Imidazoles via α-C–H/N–H Annulation of Alicyclic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. This compound synthesis - chemicalbook [chemicalbook.com]

Tosylmethyl Isocyanide (TosMIC): A Versatile C1 Synthon in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tosylmethyl isocyanide (TosMIC), also known as p-toluenesulfonylmethyl isocyanide, stands as a cornerstone reagent in contemporary organic synthesis.[1][2][3] This stable, colorless, and practically odorless solid has garnered significant attention for its remarkable versatility as a C1 synthon, enabling the construction of a diverse array of valuable molecular architectures.[1][3] Its trifunctional nature, featuring an isocyanide group, an acidic α-methylene group, and a tosyl moiety, underpins its broad reactivity and utility in the synthesis of heterocycles, nitriles, ketones, and other key organic molecules.[2][4][5] This technical guide provides a comprehensive overview of TosMIC's applications, supported by quantitative data, detailed experimental protocols, and visual diagrams of key reaction pathways.

Core Properties and Reactivity

The synthetic prowess of TosMIC stems from the unique interplay of its three key functional groups:

-

The Isocyanide Group: This functionality readily undergoes α-addition reactions and can act as both a nucleophile and an electrophile, participating in various cycloaddition and multicomponent reactions.[4][6]

-

The Acidic α-Methylene Protons: Flanked by the electron-withdrawing sulfonyl and isocyanide groups, the protons on the α-carbon are readily abstracted by a base, generating a nucleophilic carbanion.[2][7]

-

The Tosyl Group: This moiety serves two critical roles: it enhances the acidity of the α-protons and acts as an excellent leaving group, facilitating the formation of new bonds and the aromatization of heterocyclic rings.[4][7]

This unique combination of functionalities allows TosMIC to participate in a wide range of chemical transformations, making it an indispensable tool for synthetic chemists.

Key Synthetic Applications

Synthesis of Heterocyclic Compounds

TosMIC is a premier reagent for the construction of various nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and biologically active compounds.[8][9]

a) The van Leusen Imidazole Synthesis: This three-component reaction (vL-3CR) between an aldehyde, a primary amine, and TosMIC provides a highly efficient, one-pot method for preparing 1,4,5-trisubstituted imidazoles.[2][4] The reaction proceeds under mild conditions with high yields and excellent functional group tolerance.[4]

b) The van Leusen Oxazole Synthesis: In the absence of an amine, TosMIC reacts with aldehydes to furnish oxazoles.[3][10] This transformation is particularly useful for synthesizing substituted oxazole derivatives.

c) Pyrrole Synthesis: TosMIC can undergo a [3+2] cycloaddition with electron-deficient alkenes to afford a variety of substituted pyrroles.[8][11] This method is valued for its operational simplicity and broad substrate scope.[11]

d) Other Heterocycles: The utility of TosMIC extends to the synthesis of other important heterocyclic systems, including thiazoles, quinolines, indoles, and triazoles.[4][8]

Conversion of Carbonyls to Nitriles (The van Leusen Reaction)

One of the most powerful applications of TosMIC is the one-carbon homologation of ketones and aldehydes to nitriles, a transformation known as the van Leusen reaction.[7][10] This reaction offers a safe and efficient alternative to traditional cyanating agents.[12] The process involves the deprotonation of TosMIC, nucleophilic attack on the carbonyl group, cyclization, and subsequent rearrangement and elimination of the tosyl group to yield the nitrile.[10]

Ketone Synthesis

TosMIC can also be employed in the synthesis of ketones. This is achieved through the dialkylation of the α-carbon followed by hydrolysis of the isocyanide functionality.[4] This process represents an umpolung of formaldehyde reactivity.[4]

Quantitative Data

The following tables summarize representative quantitative data for key reactions involving TosMIC, highlighting the reagent's efficiency and broad applicability.

Table 1: The van Leusen Imidazole Synthesis

| Aldehyde | Amine | Base | Solvent | Temperature (°C) | Yield (%) |

| Benzaldehyde | Benzylamine | K₂CO₃ | MeOH | Reflux | 92 |

| 4-Chlorobenzaldehyde | Aniline | K₂CO₃ | MeOH | Reflux | 88 |

| Cyclohexanecarboxaldehyde | n-Butylamine | NaH | THF | RT | 75 |

| Furfural | Isopropylamine | t-BuOK | DME | 0 to RT | 85 |

Table 2: The van Leusen Nitrile Synthesis from Ketones

| Ketone | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Acetophenone | t-BuOK | DME | 0 | 1 | 95 |

| Cyclohexanone | t-BuOK | DME/EtOH | 0 to RT | 2 | 91 |

| 2-Pentanone | NaH | THF | RT | 3 | 88 |

| Benzophenone | t-BuOK | DMSO | 50 | 4 | 72 |

Table 3: Pyrrole Synthesis from Michael Acceptors

| Michael Acceptor | Base | Solvent | Temperature (°C) | Yield (%) |

| Benzylideneacetone | NaH | THF | RT | 85 |

| Ethyl cinnamate | t-BuOK | DME | RT | 78 |

| Chalcone | DBU | CH₃CN | Reflux | 90 |

| Acrylonitrile | NaH | THF | 0 to RT | 65 |

Experimental Protocols

Protocol 1: General Procedure for the van Leusen Three-Component Imidazole Synthesis

-

To a solution of the aldehyde (1.0 mmol) and the primary amine (1.0 mmol) in methanol (10 mL) is added potassium carbonate (1.5 mmol).

-

The mixture is stirred at room temperature for 30 minutes to facilitate the formation of the aldimine.

-

TosMIC (1.1 mmol) is then added in one portion.

-

The reaction mixture is heated to reflux and monitored by TLC.

-

Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is partitioned between ethyl acetate and water.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel to afford the desired 1,4,5-trisubstituted imidazole.

Protocol 2: General Procedure for the van Leusen Nitrile Synthesis from a Ketone

-

To a stirred suspension of potassium tert-butoxide (2.2 mmol) in 1,2-dimethoxyethane (DME, 10 mL) at 0 °C under an inert atmosphere is added a solution of the ketone (1.0 mmol) in DME (5 mL).

-

A solution of TosMIC (1.2 mmol) in DME (5 mL) is then added dropwise over 10 minutes.

-

After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour, followed by the addition of ethanol (2.0 mmol).

-

The mixture is allowed to warm to room temperature and stirred for an additional 2 hours.[13]

-

The reaction is quenched by the addition of water and extracted with diethyl ether.[13]

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.[13]

-

The crude product is purified by distillation or column chromatography to yield the corresponding nitrile.[13]

Visualizing Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the mechanisms of key transformations involving TosMIC.

Caption: The van Leusen Three-Component Imidazole Synthesis.

Caption: The van Leusen Reaction for Nitrile Synthesis.

Caption: Experimental Workflow for Pyrrole Synthesis using TosMIC.

Conclusion

This compound has firmly established itself as a versatile and indispensable C1 synthon in the toolkit of modern organic chemists.[3] Its ability to efficiently construct a wide variety of valuable organic molecules, including heterocycles, nitriles, and ketones, underscores its significance in both academic research and industrial applications, particularly in the realm of drug discovery and development.[1][14] The van Leusen reactions and other TosMIC-mediated transformations continue to be powerful strategies for the synthesis of complex molecular targets.[4][10] This guide provides a foundational understanding of TosMIC's synthetic utility, offering researchers and scientists the necessary information to harness its full potential in their synthetic endeavors.

References

- 1. This compound: Applications in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]

- 2. grokipedia.com [grokipedia.com]

- 3. researchgate.net [researchgate.net]

- 4. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]

- 5. varsal.com [varsal.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Van Leusen Reaction [organic-chemistry.org]

- 8. This compound: applications in organic synthesis and safety_Chemicalbook [chemicalbook.com]

- 9. TosMIC - Enamine [enamine.net]

- 10. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. A cyanide-free synthesis of nitriles exploiting flow chemistry - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00458A [pubs.rsc.org]

- 13. Van Leusen Reaction | NROChemistry [nrochemistry.com]

- 14. Applications of Tosylmethyl isocyanide_Chemicalbook [chemicalbook.com]

Acidity of the α-Carbon in Tosylmethyl Isocyanide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tosylmethyl isocyanide (TosMIC), a versatile and indispensable reagent in modern organic synthesis, owes its broad utility to the pronounced acidity of its α-carbon protons. This technical guide provides an in-depth exploration of the factors governing this acidity, the stability of the resulting carbanion, and its subsequent application in key synthetic transformations. Detailed experimental protocols for the generation of the TosMIC anion and its use in the synthesis of nitriles, oxazoles, and imidazoles are presented. Furthermore, mechanistic pathways are illustrated using logical diagrams to provide a clear understanding of the underlying chemical principles. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of organic chemistry and drug development, facilitating the effective application of TosMIC in the synthesis of complex molecular architectures and pharmacologically active compounds.

Introduction

This compound (TosMIC), with the chemical formula CH₃C₆H₄SO₂CH₂NC, is a stable, colorless, and practically odorless solid that has emerged as a powerful C1 synthon in organic chemistry.[1][2] Its remarkable versatility stems from the unique combination of three functional components: the isocyanide group, the tosyl (p-toluenesulfonyl) group, and the exceptionally acidic α-methylene bridge that connects them.[3][4] The facile deprotonation of this α-carbon generates a nucleophilic carbanion that can participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.[5] This property has been extensively leveraged in the synthesis of a diverse range of organic molecules, including nitriles, ketones, and various five-membered heterocyclic rings such as oxazoles, imidazoles, and pyrroles.[6][7] The significance of TosMIC is further underscored by its application in the synthesis of biologically active compounds and complex natural products.[7][8]

Acidity of the α-Carbon and Carbanion Stability

The methylene protons of TosMIC exhibit a remarkable acidity for a carbon acid, a feature central to its reactivity. This heightened acidity is a direct consequence of the powerful electron-withdrawing effects exerted by the adjacent tosyl and isocyanide functionalities.[9][10]

Quantitative Acidity Data

The acidity of the α-proton in TosMIC is quantified by its pKa value. While experimental determination can be complex, the pKa of TosMIC is estimated to be approximately 14.[11] This value indicates that TosMIC is a significantly stronger acid than typical alkyl sulfones or nitriles, highlighting the synergistic effect of the two electron-withdrawing groups.

| Compound | Structure | pKa (approximate) |

| Methane | CH₄ | ~50 |

| Acetone | CH₃COCH₃ | 19-21[12] |

| Acetonitrile | CH₃CN | 25 |

| Dimethyl Sulfone | (CH₃)₂SO₂ | 29 |

| This compound (TosMIC) | p-Tol-SO₂CH₂NC | ~14 [11] |

Factors Influencing Acidity and Carbanion Stability

The stability of the conjugate base, the TosMIC carbanion, is the primary driver for the increased acidity of the α-protons. This stability is attributed to the following factors:

-

Inductive Effect: Both the sulfonyl and isocyanide groups are strongly electron-withdrawing, pulling electron density away from the α-carbon through the sigma bond framework. This inductive withdrawal polarizes the C-H bonds, making the protons more susceptible to abstraction by a base.[13][14] The increased positive character of the carbon atom also stabilizes the resulting negative charge of the carbanion.

-

Resonance Delocalization: Upon deprotonation, the resulting lone pair on the α-carbon is extensively delocalized through resonance onto the oxygen atoms of the sulfonyl group and, to a lesser extent, the isocyanide group. This distribution of the negative charge over several atoms significantly stabilizes the carbanion.

The resonance stabilization of the TosMIC carbanion can be depicted as follows:

Caption: Resonance delocalization in the TosMIC carbanion.

Experimental Protocols

The acidity of TosMIC allows for its deprotonation under relatively mild basic conditions, followed by reaction with various electrophiles.

General Protocol for the Deprotonation of TosMIC

This procedure outlines the formation of the TosMIC anion, which is then used in situ for subsequent reactions.

Materials:

-

This compound (TosMIC)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethoxyethane (DME))

-

Strong base (e.g., Potassium tert-butoxide (t-BuOK), Sodium hydride (NaH), n-Butyllithium (n-BuLi))

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve TosMIC (1.0 equivalent) in the chosen anhydrous solvent.

-

Cool the solution to an appropriate temperature (e.g., 0 °C or -78 °C, depending on the base and subsequent reaction).

-

Slowly add the strong base (1.0-1.2 equivalents) portion-wise or dropwise to the stirred solution.

-

Stir the mixture for a designated period (typically 15-30 minutes) to ensure complete formation of the TosMIC anion. The resulting solution/suspension of the anion is then ready for the addition of an electrophile.[15]

Caption: General workflow for the deprotonation of TosMIC.

Van Leusen Nitrile Synthesis

This reaction facilitates the conversion of ketones into nitriles with the incorporation of one additional carbon atom.[5][16]

Materials:

-

Ketone

-

This compound (TosMIC)

-

Potassium tert-butoxide (t-BuOK)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol (MeOH)

Procedure:

-

To a suspension of t-BuOK (2.0 equivalents) in anhydrous THF at 0 °C, add a solution of TosMIC (1.5 equivalents) in THF.

-

After stirring for 15 minutes, add a solution of the ketone (1.0 equivalent) in THF.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Add methanol and heat the reaction mixture to reflux for 30-60 minutes.

-

Cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., diethyl ether), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation.

Van Leusen Oxazole Synthesis

This method allows for the synthesis of oxazoles from aldehydes.[17][18]

Materials:

-

Aldehyde

-

This compound (TosMIC)

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

Procedure:

-

To a solution of the aldehyde (1.0 equivalent) and TosMIC (1.1 equivalents) in methanol, add potassium carbonate (1.5 equivalents).

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.[4]

Van Leusen Imidazole Synthesis

This protocol describes the three-component reaction for the synthesis of 1,4,5-trisubstituted imidazoles.[19]

Materials:

-

Aldehyde

-

Primary amine

-

This compound (TosMIC)

-

Base (e.g., Potassium carbonate (K₂CO₃) or Sodium hydride (NaH))

-

Solvent (e.g., Methanol, THF, or DMF)

Procedure:

-

In a suitable flask, dissolve the aldehyde (1.0 equivalent) and the primary amine (1.1 equivalents) in the chosen solvent to form the aldimine in situ. Stir for approximately 30 minutes.

-

Add TosMIC (1.0 equivalent) to the reaction mixture.

-

Add the base (e.g., K₂CO₃, 2.0 equivalents) and heat the reaction mixture to reflux.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Cool the reaction mixture, remove the solvent, and work up as described for the oxazole synthesis.

-

Purify the resulting imidazole by column chromatography or recrystallization.[3]

Reaction Mechanisms and Signaling Pathways

The utility of the TosMIC anion is best understood through the mechanisms of its key reactions.

Mechanism of the Van Leusen Nitrile Synthesis

The conversion of a ketone to a nitrile proceeds through a multi-step sequence initiated by the nucleophilic attack of the TosMIC anion on the carbonyl carbon.

Caption: Stepwise mechanism of the Van Leusen nitrile synthesis.

Mechanism of the Van Leusen Oxazole Synthesis

The synthesis of oxazoles from aldehydes and TosMIC involves a cycloaddition followed by an elimination step.

Caption: Reaction pathway for the Van Leusen oxazole synthesis.

Mechanism of the Van Leusen Imidazole Synthesis

The three-component synthesis of imidazoles proceeds via the in situ formation of an imine, followed by reaction with the TosMIC anion.

Caption: Mechanistic steps of the Van Leusen three-component imidazole synthesis.

Applications in Drug Discovery and Development

The synthetic versatility of TosMIC has made it a valuable tool in the field of drug discovery and development.[8] The ability to efficiently construct complex heterocyclic scaffolds, which are privileged structures in many pharmacologically active molecules, is of particular importance.[6][7] For instance, TosMIC has been instrumental in the synthesis of novel HIV-1 attachment inhibitors by facilitating the construction of the core azaindole structure.[8] Furthermore, its role in multicomponent reactions allows for the rapid generation of diverse chemical libraries, accelerating the identification of new drug candidates. The synthesis of substituted imidazoles and oxazoles, both common motifs in medicinal chemistry, is readily achieved using TosMIC-based methodologies.[20][21][22]

Conclusion

The pronounced acidity of the α-carbon in this compound is a cornerstone of its extensive utility in organic synthesis. This property, arising from the synergistic electron-withdrawing nature of the adjacent sulfonyl and isocyanide groups, allows for the facile generation of a stabilized carbanion. This nucleophilic intermediate serves as a versatile C1 synthon for the construction of a wide variety of organic molecules, most notably nitriles and five-membered heterocycles. The detailed experimental protocols and mechanistic illustrations provided in this guide are intended to equip researchers and drug development professionals with the knowledge to effectively harness the synthetic potential of TosMIC. As the demand for efficient and modular synthetic methods continues to grow, the importance of reagents like TosMIC in the rapid assembly of complex molecular architectures is poised to increase further.

References

- 1. Recent advances and applications of p-toluenesulfonylmethyl isocyanide (TosMIC) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. organicreactions.org [organicreactions.org]

- 3. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]

- 4. varsal.com [varsal.com]

- 5. Van Leusen Reaction [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. This compound: Applications in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]

- 9. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 10. forums.studentdoctor.net [forums.studentdoctor.net]

- 11. p-Tosylmethyl isocyanide | Benchchem [benchchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. allen.in [allen.in]

- 14. quora.com [quora.com]

- 15. benchchem.com [benchchem.com]

- 16. synarchive.com [synarchive.com]

- 17. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 18. mdpi.com [mdpi.com]

- 19. Van Leusen Imidazole Synthesis [organic-chemistry.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents [organic-chemistry.org]

- 22. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of the Tosyl Group as a Leaving Group in TosMIC Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tosylmethyl isocyanide (TosMIC) is a remarkably versatile and indispensable reagent in modern organic synthesis, primarily owing to the unique interplay of its isocyanide, acidic α-carbon, and p-toluenesulfonyl (tosyl) functionalities.[1] This technical guide provides an in-depth exploration of the critical role of the tosyl group as a superior leaving group in TosMIC-mediated reactions, with a particular focus on the Van Leusen nitrile, oxazole, and imidazole syntheses. This document will detail the reaction mechanisms, provide comprehensive quantitative data on substrate scope and yields, and present detailed experimental protocols for key transformations.

Introduction: The Multifaceted Nature of TosMIC

This compound (TosMIC), a stable and odorless crystalline solid, is a powerhouse in synthetic chemistry, enabling the construction of complex molecular architectures.[2][3] Its synthetic utility stems from the cooperative action of its three key functional components:

-

The Isocyanide Group: Acts as a nucleophile and an electrophile, participating in cycloaddition reactions and serving as a one-carbon building block.[1]

-

The Acidic α-Carbon: The protons on the carbon adjacent to both the sulfonyl and isocyanide groups are readily abstracted by a base, facilitating the formation of a key carbanionic intermediate.[4]

-

The Tosyl Group (p-toluenesulfonyl): Functions as an excellent leaving group, a crucial attribute that drives the final, often irreversible, step in many TosMIC reactions.[5]

This guide will focus on the pivotal role of the tosyl group, examining how its inherent properties as a leaving group are fundamental to the success of a wide range of synthetic transformations.

The Tosyl Group: An Exceptional Leaving Group

The efficacy of the tosyl group as a leaving group is central to the synthetic utility of TosMIC.[5] An effective leaving group must be able to stabilize the negative charge it acquires upon heterolytic bond cleavage. The tosylate anion (TsO⁻) is the conjugate base of a strong acid, p-toluenesulfonic acid (TsOH), and its stability is attributed to the extensive resonance delocalization of the negative charge across the three oxygen atoms of the sulfonate group. This charge dispersal renders the tosylate anion a very weak base and, consequently, an excellent leaving group.

The Van Leusen Reaction: A Showcase for the Tosyl Leaving Group

The Van Leusen reaction, first reported in 1977, allows for the conversion of ketones into nitriles with a one-carbon homologation.[6] This transformation is a prime example of the tosyl group's role.

Mechanism of the Van Leusen Nitrile Synthesis

The reaction is initiated by the deprotonation of TosMIC to form a nucleophilic anion. This anion then attacks the carbonyl carbon of a ketone, followed by a 5-endo-dig cyclization to form an oxazoline intermediate. A subsequent tautomerization and ring-opening lead to an intermediate that eliminates the stable tosyl group, ultimately yielding the nitrile product after solvolysis.[7]

Caption: Mechanism of the Van Leusen Nitrile Synthesis.

Quantitative Data for Nitrile Synthesis from Ketones

The Van Leusen reaction is applicable to a broad range of ketones, including aliphatic, aromatic, and sterically hindered substrates.[8]

| Entry | Ketone Substrate | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1 | Acetophenone | t-BuOK | THF/MeOH | Reflux | 91 | [2] |

| 2 | Cyclohexanone | t-BuOK | THF/MeOH | Reflux | 85 | [9] |

| 3 | Benzophenone | t-BuOK | DME | 20 | 75 | [8] |

| 4 | 2-Adamantanone | t-BuOK | DMSO | 45 | 88 | [8] |

| 5 | Propiophenone | t-BuOK | THF/MeOH | Reflux | 78 | [9] |

Experimental Protocol: Synthesis of Phenylacetonitrile from Acetophenone

To a stirred suspension of potassium tert-butoxide (2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of acetophenone (1.0 eq) and TosMIC (1.2 eq) in THF. Allow the reaction to warm to room temperature and then heat to reflux until the reaction is complete (monitored by TLC). After cooling, quench the reaction with water and extract the product with diethyl ether. Wash the organic layer with saturated aqueous sodium thiosulfate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the nitrile.[9]

Synthesis of Heterocycles: Oxazoles and Imidazoles

TosMIC is a cornerstone reagent for the synthesis of various five-membered heterocyclic compounds, such as oxazoles and imidazoles.[10] In these transformations, the final step is a base-promoted elimination of the tosyl group, leading to the aromatic heterocycle.

The Van Leusen Oxazole Synthesis

The reaction of an aldehyde with TosMIC in the presence of a base provides a direct route to oxazoles.[11]

The deprotonated TosMIC attacks the aldehyde, and the resulting alkoxide undergoes an intramolecular cyclization to form an oxazoline intermediate. A base then promotes the elimination of p-toluenesulfinic acid to furnish the aromatic oxazole ring.[11]

Caption: Mechanism of the Van Leusen Oxazole Synthesis.

The Van Leusen oxazole synthesis is compatible with a wide range of aldehydes.[12][13]

| Entry | Aldehyde Substrate | Base | Solvent | Temperature | Yield (%) | Reference |

| 1 | Benzaldehyde | K₂CO₃ | MeOH | Reflux | 85 | [14] |

| 2 | 4-Chlorobenzaldehyde | K₂CO₃ | MeOH | Reflux | 82 | [14] |

| 3 | 2-Naphthaldehyde | K₂CO₃ | MeOH | Reflux | 90 | [13] |

| 4 | Furfural | K₂CO₃ | Ionic Liquid | 80 °C | 92 | [12] |

| 5 | Cinnamaldehyde | K₂CO₃ | MeOH | Reflux | 75 | [13] |

Aldehyde (0.6 mmol, 1 eq), TosMIC (1.1 eq), and K₂CO₃ (2.5 eq) are suspended in MeOH (0.1 M). The reaction mixture is heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC). After cooling, the solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired oxazole.[15]

The Van Leusen Imidazole Synthesis

The Van Leusen imidazole synthesis allows for the preparation of imidazoles from aldimines and TosMIC.[16] This can be a one-pot, three-component reaction where the aldimine is generated in situ from an aldehyde and a primary amine.[17]

The reaction proceeds via a stepwise cycloaddition of the deprotonated TosMIC to the C=N double bond of the aldimine. The resulting intermediate eliminates p-toluenesulfinic acid to yield the 1,5-disubstituted imidazole.[16]

Caption: Mechanism of the Van Leusen Imidazole Synthesis.

This method is highly efficient for the preparation of 1,4,5-trisubstituted imidazoles.[18]

| Entry | Aldehyde | Amine | Base | Solvent | Yield (%) | Reference |

| 1 | Benzaldehyde | Benzylamine | K₂CO₃ | MeOH | 88 | [18] |

| 2 | 4-Methoxybenzaldehyde | Cyclohexylamine | K₂CO₃ | DMF | 75 | |

| 3 | Isovaleraldehyde | n-Butylamine | K₂CO₃ | MeOH | 72 | [19] |

| 4 | Glyoxylic acid | Benzylamine | K₂CO₃ | MeOH | 85 | [19] |

| 5 | Pyruvaldehyde (40% aq.) | Aniline | K₂CO₃ | DMF | 75 |

A mixture of benzaldehyde (1.0 eq) and benzylamine (1.0 eq) in methanol is stirred at room temperature for 30 minutes to form the aldimine in situ. TosMIC (1.0 eq) and potassium carbonate (2.0 eq) are then added, and the mixture is heated to reflux until the reaction is complete (monitored by TLC). After cooling, the solvent is evaporated, and the residue is taken up in dichloromethane and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to afford the desired imidazole.[18]

Conclusion

The p-toluenesulfonyl (tosyl) group is an indispensable component of the TosMIC reagent, serving as a highly effective leaving group that facilitates a diverse array of powerful synthetic transformations. Its ability to depart as a stable, resonance-delocalized anion is the driving force for the final, aromatizing step in the synthesis of nitriles, oxazoles, and imidazoles via the Van Leusen and related reactions. The reliability and efficiency of these methods underscore the critical role of the tosyl group and solidify TosMIC's position as a vital tool for researchers, scientists, and drug development professionals in the construction of complex organic molecules.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. organicreactions.org [organicreactions.org]

- 4. varsal.com [varsal.com]

- 5. Van Leusen Reaction [organic-chemistry.org]

- 6. synarchive.com [synarchive.com]

- 7. Van Leusen Reaction | NROChemistry [nrochemistry.com]

- 8. Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using this compound. Introduction of a one-carbon unit [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. TosMIC - Enamine [enamine.net]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. sciforum.net [sciforum.net]

- 16. Van Leusen Imidazole Synthesis [organic-chemistry.org]

- 17. Van Leusen Imidazole Synthesis and Imidazole Structure_Chemicalbook [chemicalbook.com]

- 18. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]

The Olfactory Enigma: A Technical Guide to the Odorless Nature of Tosylmethyl Isocyanide

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the unique odorless nature of Tosylmethyl isocyanide (TosMIC) in comparison to other isocyanides.

This in-depth guide explores the physicochemical basis for the stark contrast in olfactory properties between the versatile synthetic reagent this compound (TosMIC) and its notoriously malodorous isocyanide counterparts. While most isocyanides are characterized by their intensely foul and penetrating smells, TosMIC is a stable, crystalline solid that is practically odorless, a property that significantly enhances its utility and safety profile in laboratory and industrial settings.

This document provides a detailed comparison of the physical properties of TosMIC and other common isocyanides, outlines experimental protocols for their synthesis and handling, and presents a visualization of the olfactory signal transduction pathway to provide a deeper understanding of odor perception at a molecular level.

The Physicochemical Divide: Why TosMIC Stands Apart

The primary reason for the odorless nature of this compound lies in its significantly lower volatility compared to other short-chain or less substituted isocyanides.[1] Odor perception is initiated when volatile molecules travel through the air and interact with olfactory receptors in the nasal cavity. TosMIC's unique structure, featuring a bulky tosyl group, contributes to a higher molecular weight and strong intermolecular forces, resulting in its solid state at room temperature and a very low vapor pressure.[2] In contrast, many other isocyanides are volatile liquids, readily releasing molecules into the atmosphere that can be detected by the olfactory system.

Table 1: Comparative Physicochemical Properties of Isocyanides

| Property | This compound (TosMIC) | n-Butyl Isocyanide | Cyclohexyl Isocyanide | Phenyl Isocyanide |

| Molecular Formula | C₉H₉NO₂S | C₅H₉N | C₇H₁₁N | C₇H₅N |

| Molecular Weight | 195.24 g/mol | 83.13 g/mol | 109.17 g/mol | 103.12 g/mol |

| Physical State at RT | Crystalline Solid | Liquid | Liquid | Liquid |

| Melting Point | 114-116 °C | - | - | - |

| Boiling Point | Decomposes | 118-119 °C | 164-166 °C | 165-167 °C |

| Volatility | Very Low | High | Moderate | Moderate |

| Odor | Odorless | Extremely Foul, Pungent | Foul, Pungent | Pungent, Disagreeable |

Experimental Protocols

The distinct physical properties of TosMIC and volatile isocyanides necessitate different synthetic and handling procedures. The following protocols provide a general overview.

Synthesis of this compound (TosMIC)

The synthesis of TosMIC is typically achieved through the dehydration of N-(tosylmethyl)formamide. This method is well-established and yields a stable, solid product that can be purified by recrystallization.

Reaction Scheme:

p-Toluenesulfonylmethylamine + Formic Acid → N-(tosylmethyl)formamide N-(tosylmethyl)formamide + Dehydrating Agent (e.g., POCl₃, TsCl) → this compound

General Procedure:

-

Formylation: p-Toluenesulfonylmethylamine is reacted with an excess of formic acid under reflux conditions to yield N-(tosylmethyl)formamide. The product is typically a solid that can be isolated by filtration upon cooling.

-

Dehydration: The dried N-(tosylmethyl)formamide is suspended in a suitable solvent (e.g., dichloromethane, pyridine) and cooled in an ice bath. A dehydrating agent, such as phosphorus oxychloride or tosyl chloride, is added dropwise. The reaction is stirred at low temperature and then allowed to warm to room temperature.

-

Work-up and Purification: The reaction mixture is quenched with an aqueous solution (e.g., sodium carbonate solution). The aqueous layer is extracted with an organic solvent. The combined organic extracts are washed, dried, and the solvent is removed under reduced pressure. The crude TosMIC is then purified by recrystallization from a suitable solvent (e.g., methanol or ethanol) to yield a crystalline, odorless solid.

Synthesis of a Volatile Isocyanide: n-Butyl Isocyanide

The synthesis of volatile isocyanides like n-butyl isocyanide requires careful handling in a well-ventilated fume hood due to their potent odor and volatility. The carbylamine reaction (also known as the Hofmann isocyanide synthesis) is a common method.[1]

Reaction Scheme:

n-Butylamine + Chloroform + 3 KOH → n-Butyl Isocyanide + 3 KCl + 3 H₂O

General Procedure (to be performed in a high-efficiency fume hood):

-

Reaction Setup: A three-necked flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser. A mixture of n-butylamine and ethanol is placed in the flask.

-

Addition of Reactants: A solution of potassium hydroxide in ethanol is added to the flask. Chloroform is then added dropwise from the dropping funnel while stirring vigorously. The reaction is exothermic and may require cooling to control the rate.

-

Reflux: After the addition is complete, the mixture is gently refluxed for a short period.

-

Work-up and Purification: The reaction mixture is cooled and poured into cold water. The organic layer containing the n-butyl isocyanide is separated. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with water and dried over a suitable drying agent.

-

Distillation: The volatile n-butyl isocyanide is carefully purified by fractional distillation under reduced pressure. All glassware and waste must be decontaminated with an appropriate quenching solution (e.g., acidic permanganate) to neutralize the isocyanide's odor.

The Molecular Basis of Odor Perception